Adenosine Receptor Modulation Distinguishes [1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic Acid from Epoxygenase-Targeting [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic Acid
The target compound [1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid is reported to interact with adenosine receptors . In contrast, the isomeric [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 933708-92-0) functions as an epoxygenase inhibitor, reducing blood pressure and treating diabetes by inhibiting soluble epoxide hydrolase . This fundamental difference in molecular target engagement—purinergic receptor modulation versus epoxide hydrolase inhibition—demonstrates that these regioisomers are not functionally interchangeable.
| Evidence Dimension | Primary molecular target / mechanism |
|---|---|
| Target Compound Data | Adenosine receptor interaction (qualitative) |
| Comparator Or Baseline | [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid: Epoxygenase (soluble epoxide hydrolase) inhibitor |
| Quantified Difference | N/A (qualitative target divergence) |
| Conditions | N/A |
Why This Matters
For researchers investigating adenosine receptor pathways or inflammatory bowel disease, selecting the adenosine-interacting [1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid is essential; substituting with the epoxygenase-inhibiting isomer would redirect the study toward cardiovascular or metabolic endpoints.
